PFK-158 is a potent, selective, small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) [, , , , , , , , , , , , , , , ]. This enzyme is responsible for the synthesis of fructose-2,6-bisphosphate (F2,6BP), a crucial allosteric activator of 6-phosphofructo-1-kinase (PFK-1) [, , , , , ]. PFK-1 is a rate-limiting enzyme in the glycolytic pathway, which is responsible for the breakdown of glucose for energy production [, , ].
PFK-158 has emerged as a promising agent in cancer research due to its ability to inhibit glycolysis, a process often upregulated in cancer cells [, , , , , , , , , , , , , , , , , , , , , , , ].
Mechanism of Action
PFK-158 exerts its effects by binding to and inhibiting PFKFB3 [, , ]. This inhibition leads to a decrease in the production of F2,6BP, thereby reducing the activation of PFK-1 and ultimately suppressing glycolytic flux [, , , , , , ]. By limiting the availability of glycolytic intermediates and energy, PFK-158 disrupts the metabolic processes crucial for cancer cell proliferation and survival [, , , , , , , , , , , , , , , , , , , , , , , ].
Applications
Cancer Therapy: PFK-158 has displayed promising anti-tumor activity across a range of preclinical cancer models, including melanoma, breast cancer, ovarian cancer, and multiple myeloma [, , , , , , , , , , , , , , , , , , , , , , ]. It has shown efficacy both as a single agent and in combination with other therapies, such as chemotherapy, targeted therapies (e.g., BRAF inhibitors, EGFR-TKIs), and immunotherapies [, , , , , , , , , , , , , , , , , , , , , , ].
Overcoming Treatment Resistance: PFK-158 has shown potential in overcoming resistance to conventional cancer treatments. Studies suggest that it can sensitize cancer cells to chemotherapy and targeted therapies, as well as potentially mitigate mechanisms of acquired resistance [, , , , , , , , , , , , , , , , , ].
Targeting Cancer Stem Cells: Research indicates that PFK-158 may be effective in targeting cancer stem cells (CSCs), a subpopulation of tumor cells implicated in tumor initiation, metastasis, and drug resistance [, ]. By inhibiting PFKFB3, PFK-158 may disrupt the metabolic processes critical for CSC survival and function.
Immunomodulatory Effects: Studies have revealed that PFK-158 exhibits immunomodulatory effects by influencing the function of immune cells within the tumor microenvironment [, , ]. It has shown potential in reducing the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) and Th17 cells, thereby enhancing anti-tumor immunity [, , ].
Compound Description: 3PO is a competitive small molecule inhibitor of PFKFB3. It exhibits selective cytotoxicity to Ras-transformed epithelial cells and displays broad anti-tumor activity []. Studies have shown it can hamper atherogenesis in preclinical models [].
Relevance: 3PO served as a precursor to the development of PFK-158. PFK-158 demonstrates significantly greater potency compared to 3PO, along with superior pharmacokinetic properties, making it more suitable for clinical development [].
5MPN
Compound Description: 5MPN is a first-in-class small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4) []. This compound effectively reduces fructose-2,6-bisphosphate levels, suppresses glycolytic flux, inhibits cancer cell growth in vitro, and significantly reduces established tumor growth in vivo without exhibiting systemic toxicity [].
Relevance: While structurally distinct from PFK-158, 5MPN targets a closely related enzyme isoform, PFKFB4. Importantly, PFKFB4 expression has been observed to increase upon PFKFB3 inhibition, suggesting a potential compensatory mechanism []. Co-targeting PFKFB4 and PFKFB3, possibly with a combination of 5MPN and PFK-158, is proposed as a potential strategy to enhance anti-cancer efficacy [].
Compound Description: This compound is identified as a potent PFKFB3 inhibitor [, ]. It effectively inhibits PFKFB3 activity, leading to the suppression of glycolysis and glucose uptake by cancer cells, ultimately inhibiting cancer cell growth [, ].
PFK-015
Compound Description: PFK-015 is an analog of PFK-158 []. It exhibits synergistic effects with colistin against colistin-resistant Enterobacteriaceae, including mcr-1-positive and high-level colistin-resistant isolates [].
Relevance: PFK-015, being structurally analogous to PFK-158, suggests a potential avenue for repurposing PFK-158 to address colistin resistance in bacteria []. This finding highlights the potential for exploring PFK-158's antibacterial properties.
3PO
Compound Description: 3PO is another analog of PFK-158 []. Like PFK-015, it also demonstrates synergistic activity with colistin against colistin-resistant Enterobacteriaceae [].
Relevance: The structural similarity of 3PO to PFK-158, coupled with its synergistic effect with colistin, further strengthens the possibility of repurposing PFK-158 as a potential treatment strategy for infections caused by colistin-resistant bacteria [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-06463922 acetate is a potent, selective brain-penetrable inhibitor of both anaplastic lymphoma kinase (ALK) and c-ros Oncogene 1 (ROS1) with strong activity against all known ALK and ROS1 mutants identified in patients with crizotinib-resistant disease. PF-06463922 is in clinical trials for the treatment of non–small cell lung cancer (NSCLC).
PF-06462894 is a morpholinopyrimidone mGlu5 (mGlu5 Ki = 6 nM). PF-06462894 possessed favorable properties and a predicted low clinical dose (2 mg twice daily). PF-06462894 did not show any evidence of immune activation in a mouse drug allergy model. PF-06462894 had favorable biopharmaceutical properties, affording projected low daily oral doses and a long half-life in humans and was therefore profiled in both rat and NHP studies.
PF-06465469 is a potent, covalent inhibitor of the nonreceptor tyrosine kinase Itk (IL-2 inducible T-cell kinase), which is expressed primarily in immune cells, and is strongly upregulated following activation of T-cells. PF-06465469 inhibits Itk enzymatic activity with an IC50 of 2 nM.
PF-06471553 is a potent and selective Monoacylglycerol acyltransferase 3 (MGAT3) inhibitor. PF-06471553 selectively inhibits MGAT3 with high in vitro potency and cell efficacy. In the presence of a combination of diacylglycerol acyltransferases 1 and 2 (DGAT1 and DGAT2) inhibitors, an oral administration of PF-06471553 exhibited inhibition of the incorporation of deuterium-labeled glycerol into TAG in mouse model. Inhibition of triacylglycerol (TAG) biosynthetic enzymes has been suggested as a promising strategy to treat insulin resistance, diabetes, dyslipidemia, and hepatic steatosis.
Novel γ-secretase modulator for the treatment of neurodegenerative and/or neurological disorders such as Alzheimer’s disease and Down’s Syndrome PF-06648671 is a γ-secretase modulator for the treatment of neurodegenerative and/or neurological disorders such as Alzheimer’s disease and Down’s Syndrome.